molecular formula C24H28NOPS B6290505 [S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1803239-44-2

[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290505
CAS RN: 1803239-44-2
M. Wt: 409.5 g/mol
InChI Key: PLMGVQHFPQCELA-QDPGVEIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide is a chemical compound with the CAS number 1803239-44-2 . It is a white to off-white powder .

Physical and Chemical Properties The molecular weight of this compound is 409.5 g/mol and its molecular formula is C24H28NOPS .

Scientific Research Applications

Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in stereoselective synthesis. These compounds facilitate the creation of structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are crucial for pharmaceuticals and natural products. The review by Philip et al. (2020) emphasizes the importance of tert-butanesulfinamide mediated asymmetric synthesis via sulfinimines, highlighting its general applicability to a wide range of natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Catalysis and Ligand Development

Transition metal phosphide catalysts have shown promising activity in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), as reviewed by Oyama et al. (2009). The properties of these catalysts are influenced by the ligands attached to the transition metals, with phosphino groups playing a significant role in the activity and stability of the catalysts. The development of efficient catalysts for environmental and industrial applications benefits from the exploration of chiral phosphino ligands (Oyama, Gott, Zhao, & Lee, 2009).

Environmental and Polymer Applications

Research into the degradation of polymers, such as polyurethanes, polycarbonates, and polyamides, by phosphorus-containing compounds indicates a potential application area for related chiral phosphino compounds. Mitova et al. (2013) discuss how alkyl esters of H-phosphonic and phosphoric acids can serve as effective agents for polymer degradation, suggesting a route for the recycling or safe disposal of plastic wastes (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).

Molecular Design and Optoelectronics

Chi and Chou (2010) review the use of cyclometalating ligands in the design of transition-metal-based phosphors for organic light-emitting diodes (OLEDs). The manipulation of chiral phosphino ligands allows for the fine-tuning of emission wavelengths across the visible spectrum, highlighting the importance of such compounds in the advancement of display and lighting technologies (Chi & Chou, 2010).

properties

IUPAC Name

(R)-N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMGVQHFPQCELA-QDPGVEIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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